2-(2-Bromo-4-methylphenyl)pyrimidine
Description
Historical Perspectives on Pyrimidine (B1678525) Scaffold Evolution in Chemical Research
The journey of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner, derived from a combination of "pyridine" and "amidine" due to its structural similarities. umich.edu The early 20th century saw significant progress in understanding the chemistry of pyrimidines, including their synthesis and reactions. acs.org A major leap in the significance of pyrimidines came with the elucidation of the structure of DNA, revealing the crucial role of pyrimidine bases in the genetic code. vaia.com This discovery catalyzed extensive research into pyrimidine chemistry, leading to the development of a plethora of synthetic methodologies and the exploration of their therapeutic potential. researchtrend.net
Significance of Pyrimidine Derivatives in Contemporary Organic Synthesis and Materials Science
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery due to its ability to engage in various biological interactions. researchtrend.netnih.govgrowingscience.com A multitude of pyrimidine-containing drugs have been developed, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. orientjchem.orgorientjchem.orggsconlinepress.comgsconlinepress.comscientifictemper.com
In the realm of organic synthesis, pyrimidine derivatives serve as versatile intermediates. The nitrogen atoms in the ring influence its electronic properties, making it amenable to a variety of chemical transformations. wikipedia.org For instance, halogenated pyrimidines are key precursors for cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the synthesis of complex aryl-substituted pyrimidines. nih.govnih.govrsc.orgyoutube.com
The applications of pyrimidine derivatives extend to materials science. The electron-withdrawing nature of the pyrimidine ring makes it a valuable component in the design of organic materials with specific electronic and optical properties. researchgate.net Aryl-substituted pyrimidines have been investigated for their use as luminescent materials in organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs). researchgate.net The ability to tune the electronic properties through substitution on the pyrimidine and aryl rings allows for the rational design of materials with desired functionalities.
Structural Classification and Nomenclatural Conventions for Halogenated Pyrimidine Derivatives
Halogenated pyrimidines are a critical subclass of pyrimidine derivatives, widely used as building blocks in organic synthesis. They can be classified based on the nature and position of the halogen substituent on the pyrimidine ring. The nomenclature for these compounds follows standard IUPAC guidelines for heterocyclic compounds. ttu.ee For example, a bromine atom at the 2-position of the pyrimidine ring is denoted as 2-bromopyrimidine. mdpi.com
The reactivity of halogenated pyrimidines is highly dependent on the position of the halogen. Halogens at the 2, 4, and 6 positions are generally more susceptible to nucleophilic substitution and cross-coupling reactions due to the electronic influence of the ring nitrogen atoms. wikipedia.org
The compound 2-(2-Bromo-4-methylphenyl)pyrimidine belongs to the class of 2-arylpyrimidines. More specifically, it is a halogenated derivative, featuring a bromine atom on the phenyl substituent. Its systematic IUPAC name is this compound.
Structurally, it comprises a pyrimidine ring substituted at the 2-position with a 2-bromo-4-methylphenyl group. This structure presents several points of interest for synthetic chemists. The pyrimidine ring itself can undergo further functionalization. The bromine atom on the phenyl ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a library of derivatives for screening in drug discovery or for tuning the properties of materials.
The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 2-halopyrimidine (e.g., 2-chloropyrimidine) and 2-bromo-4-methylphenylboronic acid. nih.govtandfonline.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Pyrimidine | C4H4N2 | 80.09 | wikipedia.org |
| 2-Bromopyrimidine | C4H3BrN2 | 158.98 | mdpi.com |
| 2-Chloropyrimidine (B141910) | C4H3ClN2 | 114.53 | mdpi.com |
Table 2: Spectroscopic Data for Pyrimidine
| Spectroscopic Technique | Key Features | Reference |
| UV Spectroscopy | Two bands observed around 243 nm (π-π) and 298 nm (n-π) | scientifictemper.com |
| 1H NMR | Three distinct chemical shifts due to the C2-C5 axis of symmetry | gsconlinepress.com |
| 13C NMR | Three distinct chemical shifts due to the C2-C5 axis of symmetry | gsconlinepress.com |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-4-9(10(12)7-8)11-13-5-2-6-14-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPETBSNOGHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281354 | |
| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-91-1 | |
| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Diffraction Based Structural Characterization of 2 2 Bromo 4 Methylphenyl Pyrimidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of 2-(2-bromo-4-methylphenyl)pyrimidine is expected to display distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the substituted phenyl ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton. khanacademy.org
The pyrimidine ring protons typically appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C5 position of the pyrimidine ring is expected to be a triplet, coupled to the two adjacent C4 and C6 protons. The C4 and C6 protons would appear as a doublet. In unsubstituted pyrimidine, these signals are observed at approximately δ 7.36 (H5), δ 8.78 (H4, H6), and δ 9.26 (H2). chemicalbook.comchemicalbook.com For a 2-substituted pyrimidine, the signals for H4/H6 and H5 would be present.
The protons on the 2-bromo-4-methylphenyl ring will show a characteristic pattern. The methyl group protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The three aromatic protons on this ring will have chemical shifts influenced by the bromine atom and the methyl group. Their exact shifts and coupling patterns help confirm the substitution pattern. For comparison, in 2-bromo-4-methylaniline, the aromatic protons appear between δ 6.9 and 7.5 ppm. chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Pyrimidine H5 | ~7.4 - 7.6 | Triplet (t) | Coupled to H4 and H6. |
| Pyrimidine H4, H6 | ~8.8 - 9.0 | Doublet (d) | Coupled to H5. |
| Phenyl H3 | ~7.8 - 8.0 | Doublet (d) | Influenced by adjacent bromine. |
| Phenyl H5 | ~7.3 - 7.5 | Doublet of doublets (dd) | Coupled to H3 and H6. |
| Phenyl H6 | ~7.5 - 7.7 | Doublet (d) | Coupled to H5. |
| Methyl (CH₃) | ~2.4 | Singlet (s) | Standard shift for an aryl methyl group. |
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. Due to the molecule's asymmetry, this compound is expected to show 11 distinct signals, one for each carbon atom.
The chemical shifts of the pyrimidine carbons are found at relatively low field. In pyrimidine itself, the signals appear at δ 157.5 (C2), 159.1 (C4, C6), and 122.0 (C5) ppm. chemicalbook.com The carbon attached to the bromine atom (C2 of the phenyl ring) is expected to have its chemical shift influenced by the heavy atom effect, typically appearing around δ 120-130 ppm. oregonstate.edudocbrown.info The carbons of the aromatic rings generally resonate in the δ 110-170 ppm range. oregonstate.edulibretexts.org The methyl carbon will give a signal in the upfield region, typically around δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~163 - 165 |
| Pyrimidine C4, C6 | ~157 - 159 |
| Pyrimidine C5 | ~120 - 122 |
| Phenyl C1 (ipso-pyrimidine) | ~138 - 140 |
| Phenyl C2 (ipso-bromo) | ~122 - 125 |
| Phenyl C3 | ~133 - 135 |
| Phenyl C4 (ipso-methyl) | ~140 - 142 |
| Phenyl C5 | ~128 - 130 |
| Phenyl C6 | ~130 - 132 |
| Methyl (CH₃) | ~20 - 22 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The FTIR spectrum of this compound would be characterized by several key absorption bands. vandanapublications.com Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. researchgate.net
The characteristic vibrations of the pyrimidine and phenyl rings, corresponding to C=C and C=N stretching, will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibration typically appears as a strong band in the far-infrared region, usually between 500 and 600 cm⁻¹. The presence and pattern of these bands confirm the core structure of the molecule. vandanapublications.com
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium |
| Aromatic C=N and C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H In-plane Bending | 1300 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. ulethbridge.ca
For this compound (C₁₁H₉BrN₂), the molecular weight is approximately 248.11 g/mol . A key feature in its mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺• and M+2 peaks), separated by two mass units. ulethbridge.casavemyexams.com
The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the bromine radical (•Br) to give a fragment at m/z 169. Another expected fragmentation is the cleavage of the C-C bond between the phenyl and pyrimidine rings. youtube.com
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Notes |
| 248/250 | [C₁₁H₉BrN₂]⁺• | Molecular ion peak (M⁺•), showing characteristic 1:1 Br isotope pattern. |
| 169 | [C₁₁H₉N₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the methylphenyl fragment. |
| 79 | [C₅H₃N₂]⁺ | Pyrimidine ring fragment. |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and its packing in the crystal lattice.
While specific X-ray diffraction data for this compound are not publicly available, studies on analogous 2-phenylpyrimidine (B3000279) derivatives provide insight into the expected solid-state architecture. mdpi.com A key structural feature is the dihedral angle between the planes of the pyrimidine and phenyl rings. Steric hindrance from the ortho-bromo substituent would likely cause a significant twist between the two rings to minimize repulsion.
In the solid state, molecules like this often engage in intermolecular interactions. Pi-pi (π-π) stacking between the aromatic rings of adjacent molecules is a common packing motif that contributes to the stability of the crystal lattice. These interactions would involve the pyrimidine ring of one molecule interacting with the phenyl or pyrimidine ring of a neighbor. A full X-ray crystal structure analysis would be required to confirm these features definitively.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation
The absolute configuration of chiral analogues can also be determined using SCXRD, often by the strategic inclusion of a heavy atom, such as bromine, which facilitates the determination of the Flack parameter. This is crucial for understanding the stereochemical aspects of the molecule's activity in various applications.
A summary of crystallographic data for an analogous bromo-substituted pyrimidine derivative (L4) from a study on pyrimidin-2-yl-substituted triaryltriazoles is presented below to illustrate the type of information obtained from SCXRD analysis. nih.gov
| Parameter | Value for Analogue (L4) |
| Chemical Formula | C₁₈H₁₂BrN₅ |
| Formula Weight | 394.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.456(3) |
| b (Å) | 16.035(5) |
| c (Å) | 10.589(3) |
| α (°) | 90 |
| β (°) | 107.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1696.1(8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.546 |
Table 1: Crystallographic data for an analogous bromo-substituted pyrimidine derivative (L4). nih.gov
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Interactions)
The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material. For this compound and its analogues, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions is expected to play a significant role in the crystal packing.
Hydrogen Bonding: Although the parent molecule, this compound, lacks strong hydrogen bond donors, weak C-H···N and C-H···π hydrogen bonds are anticipated to be prevalent. In the crystal structures of analogous pyrimidin-2-yl-substituted triaryltriazoles, C-H···N hydrogen bonds are observed, linking the molecules into complex three-dimensional networks. nih.gov The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors, interacting with hydrogen atoms from the phenyl rings of neighboring molecules.
π-π Interactions: Aromatic rings, such as the phenyl and pyrimidine moieties in the title compound, can engage in π-π stacking interactions. These interactions are crucial in stabilizing the crystal structure. The geometry of these interactions can vary from face-to-face to edge-to-face arrangements, depending on the electronic nature and steric hindrance of the substituents. In some thiazolopyrimidine derivatives, π-π stacking interactions with centroid-centroid distances of around 3.57 Å have been observed, connecting molecular ribbons into larger slabs. researchgate.net
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom or an aromatic π-system of an adjacent molecule. In the crystal structures of bromo-substituted pyrimidin-2-yl-substituted triaryltriazoles, interactions between the bromine atom and the π-electrons of neighboring rings have been noted, contributing to the stability of the three-dimensional network. nih.gov
Hirshfeld Surface Analysis: To quantify the contributions of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool. For the bromo-substituted triazole analogue (L4), Hirshfeld analysis revealed that H···H, N···H/H···N, and C···H/H···C contacts are the most prominent interactions, underscoring the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov
A summary of key intermolecular interactions observed in an analogous bromo-substituted pyrimidine derivative is provided in the table below.
| Interaction Type | Description in Analogue (L4) | Significance |
| C-H···N Hydrogen Bonds | Links molecules into a three-dimensional network. | Primary directional force in crystal packing. |
| C-H···π Interactions | Contributes to the overall stability of the crystal lattice. | Stabilizes the packing of aromatic rings. |
| Halogen···π Interactions | Interaction between the bromine atom and the π-system of a neighboring ring. | Further stabilizes the 3D network. |
Table 2: Summary of intermolecular interactions in an analogous bromo-substituted pyrimidine derivative (L4). nih.gov
Advanced Computational and Theoretical Investigations of 2 2 Bromo 4 Methylphenyl Pyrimidine
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular behavior. For derivatives of 2,4-disubstituted pyrimidines, DFT methods, such as B3LYP with a 6-311G++ basis set, have been successfully used to calculate optimized geometric parameters and vibrational frequencies. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. imperial.ac.uk
For 2-(2-Bromo-4-methylphenyl)pyrimidine, the HOMO is primarily localized on the bromo- and methyl-substituted phenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine (B1678525) ring, identifying it as the likely site for nucleophilic attack. This distribution determines the molecule's interaction with other chemical species. The calculated energies for these orbitals and the resulting energy gap provide a quantitative measure of the molecule's electronic sensitivity and stability.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 5.24 | Difference between LUMO and HOMO energies; relates to chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of varying electron density. researchgate.netwolfram.com Red, orange, and yellow colors typically denote electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue and green colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary locations for electrophilic interactions. The hydrogen atoms of the phenyl and methyl groups, as well as the region around the bromine atom, exhibit a positive or near-neutral potential, making them less likely to engage as electrophilic sites but indicating areas of potential repulsive forces for incoming electrophiles. mdpi.com This detailed map is invaluable for predicting intermolecular interactions, including hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept. wisc.edu This method quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, particularly those involving π-systems and lone pairs, are crucial for understanding the molecule's stability and electronic communication between different parts of the structure. uni-muenchen.denih.gov
Table 2: NBO Analysis of Major Delocalization Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C2-N3) | 25.8 | Lone Pair to Antibonding π |
| LP (N3) | π* (C2-N1) | 24.5 | Lone Pair to Antibonding π |
| π (C5-C6) | π* (C4-C5) | 20.1 | π-π* Conjugation |
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding the relationship between electronic structure and chemical stability.
Table 3: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Description |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.45 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.21 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 3.83 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | 2.62 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1/(2η) | 0.19 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | μ²/ (2η) | 2.79 | Measure of electrophilic power. |
Note: Values are calculated based on the FMO energies listed in Table 1.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. researchgate.netq-chem.com It is a widely used method for calculating the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in an electronic (UV-Vis) absorption spectrum. mdpi.com By simulating the electronic transitions between molecular orbitals, TD-DFT provides valuable insights into a molecule's photophysical properties. urfu.runih.gov
For this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum, identifying the key electronic transitions. The primary absorption bands in such aromatic systems typically arise from π → π* transitions within the phenyl and pyrimidine rings. The calculated spectrum can be compared with experimental data to validate the computational model and to understand how structural modifications influence the absorption properties.
Table 4: Calculated Electronic Absorption Properties
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.10 | 302 | 0.25 |
| S0 → S2 | 4.65 | 267 | 0.18 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape, flexibility, and structural stability of a molecule. These simulations are particularly useful for understanding how a molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
In Silico Approaches for Reaction Pathway Prediction and Mechanistic Elucidation
The synthesis of complex organic molecules such as this compound is increasingly supported by in silico methods that provide deep mechanistic insights and predict reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate steps of chemical reactions, including those for synthesizing substituted pyrimidines. nih.govijcce.ac.irjchemrev.com DFT calculations allow researchers to map the potential energy surface (PES) of a reaction, identifying transition states, intermediates, and the corresponding energy barriers. mdpi.com This information is crucial for understanding reaction feasibility, kinetics, and selectivity.
A primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyrimidine derivative and a boronic acid. nih.govrsc.org Computational studies on analogous systems have been instrumental in clarifying the catalytic cycle of such reactions. The mechanism typically involves several key steps: oxidative addition, transmetalation, and reductive elimination.
In silico modeling of the Suzuki coupling for a compound like this compound would involve:
Reactant and Catalyst Modeling: Building accurate three-dimensional models of the reactants (e.g., 2-chloropyrimidine (B141910) and (2-bromo-4-methylphenyl)boronic acid) and the palladium-ligand complex.
Transition State Searching: Identifying the geometry and energy of the transition state for each step of the catalytic cycle. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a key predictor of reaction rate. mdpi.com
Intermediate Analysis: Characterizing the stability of any intermediates formed during the reaction.
Solvent Effects: Incorporating solvent models, such as the Polarizable Continuum Model (PCM), to simulate reaction conditions more realistically, as solvent can significantly influence reaction energetics. jchemrev.com
Theoretical investigations can predict the most favorable reaction pathway by comparing the energy barriers of competing mechanisms. For instance, DFT calculations can help determine which phosphine (B1218219) ligand on the palladium catalyst would lead to the lowest activation energy for the rate-determining step, thereby optimizing catalyst selection. researchgate.net Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps explain the reactivity between the nucleophilic and electrophilic partners by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ijcce.ac.ir
Below is an illustrative data table showcasing the type of information that can be generated from DFT calculations for a proposed Suzuki coupling reaction pathway.
| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Key Interacting Orbitals |
|---|---|---|---|
| Oxidative Addition | Pd(0) complex reacts with 2-chloropyrimidine | 15.2 | Pd(d) → σ*(C-Cl) |
| Transmetalation | Transfer of the aryl group from boron to palladium | 18.5 | B-C(aryl) → Pd(d) |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | 12.8 | C(aryl)-Pd-C(pyrimidine) → Product |
This table is for illustrative purposes and does not represent experimentally verified data.
Such computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the rational design of more efficient and selective synthetic protocols. rsc.org
Integration of Artificial Intelligence (AI) and Machine Learning in Chemical Synthesis Design
The design of synthetic routes for novel compounds like this compound is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). acs.org These technologies offer powerful tools for navigating the vast and complex landscape of chemical reactions, accelerating the discovery and optimization of synthetic pathways. nih.gov
Retrosynthesis Prediction: One of the most significant applications of AI in synthesis design is computer-aided synthesis planning (CASP), particularly for retrosynthesis. engineering.org.cn AI-driven retrosynthesis models are trained on massive datasets of known chemical reactions. Given a target molecule, these models can predict a set of precursor molecules (synthons) by suggesting strategic bond disconnections. nih.govgwern.net For this compound, a retrosynthesis tool might propose a disconnection at the C-C bond between the pyrimidine ring and the phenyl ring, suggesting a Suzuki-Miyaura cross-coupling reaction as the key synthetic step. These tools often employ deep learning architectures, such as graph neural networks or transformers, to learn complex chemical patterns without relying on manually coded reaction rules. engineering.org.cnnih.gov
Reaction Condition and Yield Prediction: Beyond suggesting reaction types, ML models can predict the optimal conditions (e.g., catalyst, solvent, base, temperature) for a given transformation. caltech.edu For the synthesis of this compound via Suzuki coupling, an ML model could be trained on a dataset of similar cross-coupling reactions. By inputting the structures of the specific reactants (the pyrimidine and boronic acid fragments), the model can predict the probability of success for various combinations of catalysts, ligands, and bases, and even forecast the likely reaction yield. nih.govprinceton.edu These models work by featurizing the molecules and reagents with numerical descriptors that capture their electronic and steric properties. Algorithms like random forests or gradient-boosting machines then learn the complex, non-linear relationships between these features and the reaction outcome. nih.govrsc.org
Regioselectivity Prediction: In cases where a reaction could lead to multiple isomers, ML models are being developed to predict regioselectivity. For substrates with multiple reactive sites, a message passing neural network (MPNN) can be trained to identify the most likely site of reaction, combining learned data patterns with fundamental chemical principles like steric hindrance and electronic effects. researchgate.net This is crucial for ensuring the desired connectivity in complex molecules.
The integration of these AI tools creates a powerful workflow for the modern chemist. A synthesis plan can be rapidly generated by a retrosynthesis algorithm, and the conditions for each step can be optimized using predictive ML models, significantly reducing the amount of empirical trial-and-error experimentation required. synthiaonline.com
| Catalyst | Ligand | Base | Solvent | Predicted Yield (%) | Confidence Score |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 78 | 0.92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 85 | 0.89 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 65 | 0.95 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 81 | 0.85 |
This table is for illustrative purposes and does not represent experimentally verified data.
Chemical Reactivity and Mechanistic Studies of 2 2 Bromo 4 Methylphenyl Pyrimidine
Reaction Pathways Involving the Bromine Substituent
The bromine atom attached to the phenyl ring is the most synthetically versatile handle on the 2-(2-Bromo-4-methylphenyl)pyrimidine scaffold. Its position ortho to the pyrimidine (B1678525) ring and meta to the methyl group influences its reactivity in numerous transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of complex derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
The primary routes for functionalizing the C-Br bond are palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are favored for their high efficiency, functional group tolerance, and broad substrate scope. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. For this compound, this pathway allows for the introduction of various aryl or heteroaryl substituents at the 2'-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.govresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net Studies on similar bromoaryl heterocycles demonstrate that catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective, often in combination with bases such as K₂CO₃, K₃PO₄, or Na₂CO₃ in solvent systems like dioxane/water or toluene. mdpi.comresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, converting the aryl bromide into an arylamine. wikipedia.org It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base, such as sodium tert-butoxide (NaOtBu). wikipedia.orgorganic-chemistry.org The development of sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) has been critical to the success of this transformation, allowing for the coupling of a wide range of amines under relatively mild conditions. researchgate.net This method provides a direct route to N-aryl pyrimidine derivatives, which are common motifs in pharmaceuticals.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). researchgate.netnih.gov The reaction is usually carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N), which also serves as a solvent. soton.ac.uk This pathway is highly effective for synthesizing arylalkynes, which can be further elaborated into more complex structures. researchgate.net
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromoaryl Substrates
| Coupling Reaction | Typical Catalyst/Ligand | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Arylboronic Acid | mdpi.comresearchgate.net |
| Buchwald-Hartwig | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene, THF | Primary/Secondary Amine | researchgate.netchemspider.com |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine | THF, Acetonitrile | Terminal Alkyne | nih.govsoton.ac.uk |
Reactivity of the Pyrimidine Nucleus and Phenyl Substituent
Beyond the versatile bromine atom, the pyrimidine ring and the substituted phenyl ring also exhibit distinct reactivities.
Pyrimidine Nucleus:
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This electron deficiency makes it generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. youtube.com
Nucleophilic Aromatic Substitution (SNAr): While the 2-position of the pyrimidine ring is attached to the bulky phenyl group, positions 4 and 6 are prime targets for nucleophiles, especially if a leaving group is present at these positions. mdpi.com In the case of this compound itself, direct nucleophilic substitution on the pyrimidine ring is unlikely without an activating group or a suitable leaving group. However, derivatives where halogens are present at the C4 or C6 positions undergo regioselective substitution, with the C4 position typically being the most reactive. mdpi.com
Protonation and Quaternization: The nitrogen atoms of the pyrimidine ring are basic and can be protonated by acids or alkylated by electrophiles like methyl iodide to form pyrimidinium salts. youtube.comnih.gov This modification significantly increases the electron deficiency of the ring, further activating it towards nucleophilic attack. nih.gov
Phenyl Substituent:
The phenyl ring's reactivity is modulated by its substituents: the electron-withdrawing pyrimidine ring, the ortho-bromo group, and the para-methyl group.
Electrophilic Substitution: The methyl group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para director. libretexts.org The 2-pyrimidine substituent is strongly deactivating due to its electron-withdrawing nature. The combined effect makes the phenyl ring significantly deactivated towards electrophilic substitution. Any potential electrophilic attack would likely be directed to the positions ortho or meta to the methyl group, but harsh reaction conditions would be required.
Reactivity of the Methyl Group: The benzylic protons of the methyl group can potentially undergo radical halogenation or oxidation under specific conditions, although this is generally less favorable than reactions involving the C-Br bond or the pyrimidine ring.
Mechanistic Insights into Derivatization and Functionalization Reactions
Understanding the mechanisms of the key functionalization reactions is crucial for optimizing conditions and predicting outcomes.
Mechanism of Palladium-Catalyzed Cross-Coupling:
The Suzuki, Buchwald-Hartwig, and Sonogashira reactions all proceed through a similar catalytic cycle involving a palladium(0) active species.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):
In the Suzuki reaction, the boronic acid, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring the aryl group from boron to palladium. nih.gov
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the newly formed product (the biaryl or arylamine), which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
The mechanism for the Sonogashira coupling is slightly different as it involves a dual catalytic system. The palladium cycle is similar, but after oxidative addition, the terminal alkyne (which has been deprotonated by the base and coordinated to the copper(I) catalyst to form a copper acetylide) undergoes transmetalation with the Pd(II) complex. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. nih.gov
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
For derivatization involving the pyrimidine ring (e.g., on a 4-chloro-2-arylpyrimidine analog), the SNAr mechanism is operative. nih.gov
Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons of the pyrimidine ring (e.g., C4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group (e.g., chloride), resulting in the substituted product.
The high reactivity of pyrimidine and related nitrogen heterocycles in SNAr reactions stems from the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. nih.gov
Coordination Chemistry of 2 2 Bromo 4 Methylphenyl Pyrimidine As a Ligand
Design Principles for 2-(2-Bromo-4-methylphenyl)pyrimidine-Based Ligands
The design of ligands based on this compound would be guided by the interplay of steric and electronic effects imparted by its constituent functional groups. The pyrimidine (B1678525) ring itself offers a nitrogen donor atom for coordination to a metal center. The nature of the substituents on the attached phenyl ring—a bromo group at the ortho position and a methyl group at the para position—is crucial in modulating the ligand's coordination properties.
The bromo substituent is an electron-withdrawing group, which would decrease the electron density on the pyrimidine nitrogen, potentially weakening its donor capability. Furthermore, its position ortho to the pyrimidine ring introduces significant steric hindrance. This steric bulk can influence the geometry of the resulting metal complex, favoring less crowded coordination spheres or leading to distorted geometries. nih.govnih.govscilit.com
In designing ligands, these steric and electronic factors are paramount. nih.gov For instance, the steric hindrance from the bromo group might be exploited to create specific catalytic pockets or to stabilize reactive metal centers by preventing unwanted side reactions. The electronic properties can be fine-tuned by replacing the bromo or methyl groups with other substituents to systematically alter the ligand's donor strength and, consequently, the properties of the metal complex.
Complexation with Transition Metal Ions
Based on the coordination chemistry of similar 2-phenylpyrimidine (B3000279) and substituted pyridine (B92270) ligands, it is anticipated that this compound would act as a monodentate ligand, coordinating to transition metal ions through one of the nitrogen atoms of the pyrimidine ring. The formation of coordination complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
While no specific complexes of this compound are reported, the synthesis of complexes with related pyrimidine-based ligands is well-established. For example, palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and characterized. acs.org Similarly, various transition metal complexes with 2-aminopyridine (B139424) and other substituted pyridine ligands have been prepared and studied. pvpcollegepatoda.orgnih.gov
For a hypothetical complex, one would expect the this compound ligand to coordinate to a metal center. The steric bulk of the ortho-bromo substituent would likely influence the orientation of the phenyl ring relative to the pyrimidine and the metal's coordination sphere. This could lead to specific conformations being favored in the solid state.
Data for a hypothetical transition metal complex is presented in the table below, illustrating the kind of structural parameters that would be determined.
| Parameter | Hypothetical Value |
| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.2 |
| C-N-C (in pyrimidine ring) (°) | ~115 - 120 |
| Dihedral angle between phenyl and pyrimidine rings (°) | 30 - 60 |
| Coordination Geometry | Distorted Tetrahedral/Square Planar |
This table is illustrative and not based on experimental data for the specific compound.
The bonding between the this compound ligand and a transition metal ion would primarily be a sigma-donation from the nitrogen lone pair to an empty orbital on the metal. The strength of this bond would be influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing bromo group would tend to weaken the M-N bond, while the electron-donating methyl group would strengthen it.
The geometry of the resulting complex would be dictated by the coordination number of the metal ion and the steric constraints imposed by the ligands. nih.gov For a four-coordinate metal center, tetrahedral or square planar geometries would be expected. The significant steric hindrance from the ortho-bromo group could play a decisive role in favoring a particular geometry or causing distortions from ideal geometries. nih.govscilit.com For instance, in related complexes with bulky ligands, significant distortions from ideal geometries are often observed.
Catalytic Applications of Metal Complexes Incorporating this compound Ligands
Metal complexes containing pyrimidine-based ligands have shown promise in various catalytic applications. acs.orgbcrec.idresearchgate.net While there is no specific information on the catalytic use of complexes with this compound, one can speculate on potential applications based on related systems.
Palladium complexes, for example, are widely used as catalysts in cross-coupling reactions. A palladium complex of this compound could potentially be active in reactions such as Suzuki or Heck couplings. The ligand's electronic and steric properties would be critical in determining the catalyst's activity and selectivity. The bromo substituent on the ligand itself could potentially participate in intramolecular oxidative addition reactions, leading to novel catalytic cycles.
The table below outlines potential catalytic applications for such complexes, though it must be stressed that this is speculative.
| Catalytic Reaction | Potential Metal Center | Rationale |
| Suzuki Coupling | Palladium(II) | Well-established for Pd with N-donor ligands. |
| Heck Reaction | Palladium(II) | Steric and electronic tuning of the ligand could influence regioselectivity. |
| Olefin Oligomerization | Nickel(II) | Ligand properties can control the chain length of the products. researchgate.net |
| Hydrogenation | Rhodium(I), Ruthenium(II) | Chiral versions of the ligand could lead to asymmetric catalysis. |
This table is illustrative and not based on experimental data for the specific compound.
Advanced Materials Science Applications of 2 2 Bromo 4 Methylphenyl Pyrimidine Derivatives
Integration into Polymeric Structures
The 2-(2-bromo-4-methylphenyl)pyrimidine motif serves as a valuable component in the synthesis of advanced polymeric structures. The presence of the bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the integration of the pyrimidine (B1678525) unit into the main chain or as a side chain of a polymer.
The incorporation of the electron-deficient pyrimidine ring into a polymer backbone can significantly influence the resulting material's properties. For instance, when copolymerized with electron-rich monomers, it can lead to the formation of donor-acceptor polymers. These materials often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics.
A general synthetic approach for integrating this compound into a polymer is through polycondensation reactions. For example, a Suzuki coupling polymerization between a diboronic acid or ester and the bromo-functionalized pyrimidine derivative can yield a π-conjugated polymer. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be fine-tuned by the choice of the comonomer.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Architecture | Synthetic Route | Potential Properties |
| Main-chain Polymer | Suzuki or Stille polycondensation | Semiconducting, Thermally Stable |
| Side-chain Functionalized Polymer | Grafting onto a polymer backbone | Tunable electronic properties, Enhanced solubility |
| Donor-Acceptor Copolymer | Copolymerization with electron-rich monomers | Charge-transfer characteristics, Photovoltaic potential |
Development of Functional Coatings
Functional coatings play a crucial role in modifying the surface properties of materials, providing protection, or adding new functionalities. Derivatives of this compound can be utilized in the formulation of such coatings. Polymers containing this moiety can be processed into thin films and applied to various substrates.
The properties of coatings derived from these polymers are directly related to the chemical nature of the pyrimidine and the phenyl rings. The aromatic and heterocyclic nature of the core structure can impart thermal stability and mechanical robustness to the coating. Furthermore, the ability to functionalize the pyrimidine ring or the phenyl group allows for the tuning of surface properties like hydrophobicity, adhesion, and chemical resistance. For instance, the introduction of long alkyl chains can lead to hydrophobic surfaces, while the incorporation of polar functional groups can enhance adhesion to specific substrates.
Exploration in Optoelectronic Materials
The field of optoelectronics relies on materials that can interact with light to produce an electrical signal or vice versa. Pyrimidine-based compounds have gained significant attention for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrimidine ring makes it an excellent electron-acceptor component in donor-acceptor type materials, which are central to the functioning of many organic electronic devices. nih.gov
Derivatives of this compound can be used to synthesize materials with tailored optoelectronic properties. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated by introducing different substituents on the pyrimidine or phenyl rings. This tuning of the electronic bandgap is critical for optimizing the performance of optoelectronic devices. For example, in OLEDs, a well-matched HOMO and LUMO level with the charge injection layers is essential for efficient device operation.
Table 2: Potential Optoelectronic Applications of this compound Derivatives
| Application | Role of the Pyrimidine Derivative | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transport material or emissive layer component | High electron mobility, Tunable emission color |
| Organic Photovoltaics (OPVs) | Electron-acceptor material | Broad absorption spectrum, Efficient charge separation |
| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | High electron mobility, Good on/off ratio |
Role as a Structural Motif in Novel Advanced Materials
Beyond polymeric and optoelectronic applications, the this compound scaffold serves as a versatile structural motif for the design of a wide array of novel advanced materials. Its rigid and planar structure can be exploited in the construction of liquid crystals, porous organic frameworks (POFs), and metal-organic frameworks (MOFs).
In the context of liquid crystals, the anisotropic shape of molecules containing the this compound unit can lead to the formation of mesophases. The introduction of flexible side chains can further influence the liquid crystalline properties, such as the clearing point and the type of mesophase formed.
The reactive bromine atom also allows for the use of this compound as a building block in the synthesis of more complex molecular architectures. For example, it can be used in the preparation of dendrimers or other highly branched structures with unique photophysical or host-guest properties. The ability to create well-defined supramolecular assemblies through non-covalent interactions, such as π-π stacking and hydrogen bonding, further expands the potential applications of materials derived from this versatile chemical compound.
Future Research Directions and Emerging Trends in 2 2 Bromo 4 Methylphenyl Pyrimidine Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods can be hampered by harsh conditions, long reaction times, and the use of hazardous materials. nih.gov Future research into the synthesis of 2-(2-bromo-4-methylphenyl)pyrimidine will likely prioritize the development of more efficient and sustainable methodologies.
Emerging trends point towards the adoption of green chemistry principles. This includes the use of microwave and ultrasound-assisted synthesis, which have been shown to accelerate reaction rates and improve yields for related pyrimidine compounds. nih.gov One-pot strategies, where multiple reaction steps are performed in a single vessel, are also gaining traction as they reduce waste and simplify purification processes. researchgate.net For instance, the development of a continuous bromination process for precursors like p-cresol (B1678582) has been shown to significantly reduce side reactions and improve the selectivity of monobromination, a principle that could be adapted for the synthesis of the target compound. google.com
Researchers are also exploring novel catalytic systems to enhance efficiency. The use of mineral supports like basic alumina (B75360) can eliminate the need for external acids or bases in cyclization reactions. nih.gov Furthermore, advancements in catalyst design, such as more electron-rich palladium ligands, are being investigated to improve the selectivity of cross-coupling reactions, a key step in functionalizing the pyrimidine core. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Potential Application for this compound |
| Microwave/Ultrasound Irradiation | Rapid heating, shorter reaction times, higher yields. nih.gov | Accelerated cyclization and substitution reactions. |
| One-Pot Synthesis | Reduced solvent waste, simplified workup, improved atom economy. researchgate.net | Streamlined synthesis from basic precursors. |
| Solvent-Free Reactions | Environmentally friendly, reduced cost. nih.gov | Greener synthesis pathways. |
| Novel Catalytic Systems | Higher selectivity, milder reaction conditions. researchgate.net | Efficient functionalization of the pyrimidine ring. |
Exploration of Undiscovered Reactivity Profiles
The chemical reactivity of this compound is largely dictated by the pyrimidine ring and its substituents: the bromo group, the methylphenyl moiety, and the nitrogen atoms within the heterocycle. While the bromo group is a known handle for cross-coupling reactions like the Suzuki-Miyaura coupling, there is significant scope to explore less conventional transformations. researchgate.netnih.gov
Future studies will likely investigate the reactivity of the compound with a wider range of reagents and under varied conditions. For example, reactions of similar bromo-substituted pyrazolo[1,5-a]pyrimidines with organolithium reagents like butyllithium (B86547) (BuLi) have led to unexpected transformations and the formation of novel products, suggesting that this compound may also exhibit complex reactivity. researchgate.net The investigation of such reactions could open new avenues for creating diverse molecular scaffolds.
Furthermore, the influence of the methylphenyl group on the reactivity of the pyrimidine core is an area ripe for exploration. The steric and electronic effects of this substituent could be systematically studied to understand how it modulates the regioselectivity of reactions. Research into the reactivity of the nitrogen atoms, such as their potential for N-alkylation or oxidation, could also lead to new classes of derivatives with unique properties. researchgate.net
Advanced Computational Modeling for Deeper Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of molecules and for predicting their reactivity. nih.govnih.gov For this compound, DFT calculations can provide a deeper understanding of its molecular geometry, bond lengths, bond angles, and electron distribution. nih.gov
Future research will increasingly leverage computational modeling to:
Predict Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate Reaction Mechanisms: DFT can be used to model the transition states and intermediates of potential reaction pathways, helping to determine the most energetically favorable route. researchgate.net This is particularly valuable for understanding unexpected reaction outcomes.
Correlate Structure with Activity: In the context of drug discovery, computational models can help to correlate the structural features of this compound derivatives with their biological activity, aiding in the rational design of more potent and selective molecules. nih.gov
Simulate Molecular Interactions: Molecular docking studies can predict how these compounds might bind to biological targets like proteins or enzymes, providing insights that can guide the development of new therapeutic agents. nih.gov
Multidisciplinary Research Initiatives for Broader Applications in Chemical Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netnih.gov The future of research on this compound will undoubtedly involve a multidisciplinary approach to harness its full potential.
Collaborations between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists will be crucial. Synthetic chemists can create libraries of novel derivatives, which can then be evaluated by pharmacologists for their potential as anticancer, antibacterial, antiviral, or anti-inflammatory agents. nih.govnih.govmdpi.com The broad biological activity of pyrimidines suggests that derivatives of this compound could be promising candidates for new drug development programs.
In materials science, the unique electronic and structural properties of pyrimidine-based compounds make them attractive for applications in organic electronics. Multidisciplinary teams could explore the use of this compound derivatives in the development of new organic light-emitting diodes (OLEDs), sensors, or other functional materials. The inherent versatility of this compound ensures its relevance across a wide spectrum of chemical science, driven by collaborative and innovative research initiatives.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(2-Bromo-4-methylphenyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated pyrimidine precursors and substituted phenylboronic acids. Bromination of intermediates, such as 4-methylphenylpyrimidine derivatives, using agents like NBS (N-bromosuccinimide) in the presence of radical initiators (e.g., AIBN) is also viable . Optimization involves temperature control (60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Purity can be improved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm). ²D NMR (COSY, NOESY) resolves spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 253.0) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å), as demonstrated in structurally related brominated pyrimidines .
Q. How should researchers handle hazardous byproducts generated during synthesis?
- Methodological Answer : Brominated intermediates may produce toxic HBr gas; neutralization with aqueous NaOH (1M) is recommended. Waste must be segregated (halogenated/organic) and disposed via certified chemical waste services. Safety protocols include fume hoods, PPE (gloves, goggles), and real-time gas detection systems .
Advanced Research Questions
Q. How does electronic modulation of the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr), while the methyl group sterically hinders para-substitution. Computational DFT studies (e.g., Gaussian 16) can model charge distribution and predict regioselectivity. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated couplings involving this compound?
- Methodological Answer : Discrepancies arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Systematic screening using Design of Experiments (DoE) identifies optimal conditions. For example, toluene/water biphasic systems enhance yields by stabilizing Pd(0) intermediates. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation .
Q. Can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : Yes. The bromine atom is a handle for functionalization (e.g., substitution with amines for kinase inhibitors). In vitro assays (e.g., IC₅₀ determination against cancer cell lines) and molecular docking (AutoDock Vina) with target proteins (e.g., EGFR) validate bioactivity. Recent studies highlight its utility in synthesizing antitumor agents via Heck couplings .
Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound during storage?
- Methodological Answer : Accelerated stability studies (ICH guidelines) under varied conditions (40°C/75% RH, UV light) reveal degradation pathways. HPLC-UV monitors decomposition products (e.g., dehalogenation to 4-methylphenylpyrimidine). Storage recommendations: desiccated, amber vials at –20°C under argon .
Key Challenges & Future Directions
- Green Synthesis : Explore micellar catalysis or solvent-free conditions to reduce environmental impact .
- Mechanistic Studies : Operando spectroscopy (e.g., Raman) to map reaction pathways in real time .
- Multidisciplinary Applications : Collaborate with material scientists to explore use in OLEDs or metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
